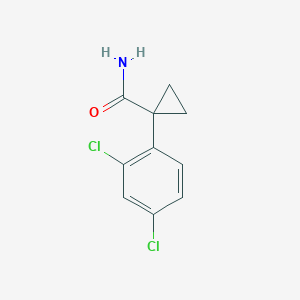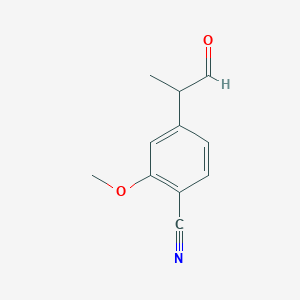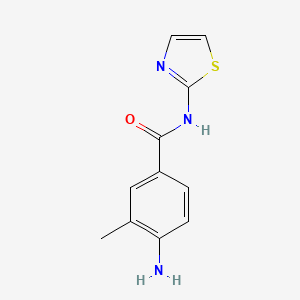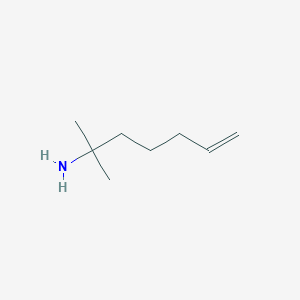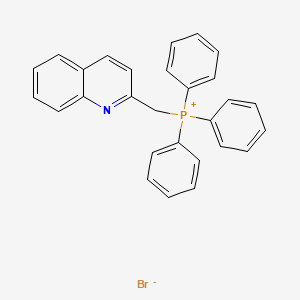
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE is an organophosphorus compound with the molecular formula C26H21BrNP It is a quaternary phosphonium salt that features a triphenylphosphonium group attached to a quinolin-2-ylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE typically involves the reaction of triphenylphosphine with a quinolin-2-ylmethyl halide under suitable conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3P+Quinolin-2-ylmethyl halide→Triphenyl[(quinolin-2-yl)methyl]phosphanium halide
The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions.
Applications De Recherche Scientifique
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used to study the interactions of phosphonium salts with biological membranes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The phosphonium group can facilitate the transport of the compound across lipid bilayers, allowing it to reach intracellular targets. The quinolin-2-ylmethyl moiety can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Uniqueness
TRIPHENYL(2-QUINOLINYLMETHYL)PHOSPHONIUM BROMIDE is unique due to the presence of the quinolin-2-ylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other phosphonium salts that lack this moiety. The quinoline ring can enhance the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
73870-26-5 |
|---|---|
Formule moléculaire |
C28H23BrNP |
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
triphenyl(quinolin-2-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C28H23NP.BrH/c1-4-13-25(14-5-1)30(26-15-6-2-7-16-26,27-17-8-3-9-18-27)22-24-21-20-23-12-10-11-19-28(23)29-24;/h1-21H,22H2;1H/q+1;/p-1 |
Clé InChI |
IYJLGAVCGKCKDE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B8722087.png)

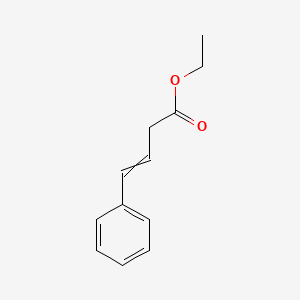


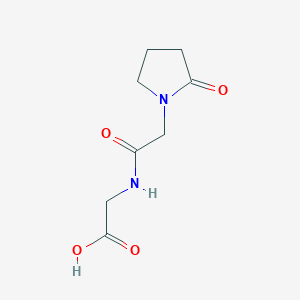
![4-[(Undec-10-en-1-yl)oxy]phenol](/img/structure/B8722135.png)
